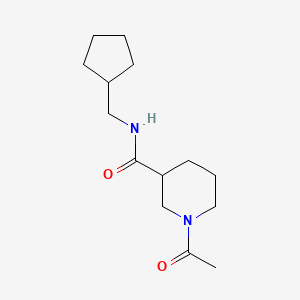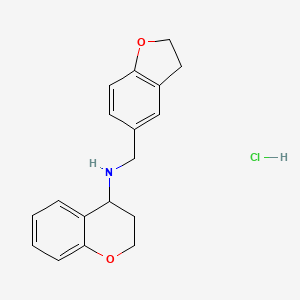
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, also known as CPP-ACP, is a synthetic compound that has gained attention in the field of dental research due to its potential to prevent tooth decay.
Mecanismo De Acción
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide works by binding to calcium and phosphate ions in the saliva and forming a complex that can be absorbed by the tooth enamel. This complex then releases calcium and phosphate ions, which remineralize the enamel and prevent the formation of cavities.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to increase the microhardness of enamel and dentin, which makes teeth more resistant to acid erosion. It also inhibits the growth of bacteria that cause tooth decay, such as Streptococcus mutans. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been shown to reduce the sensitivity of teeth to temperature changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide in lab experiments is that it is a relatively new compound, which means that there may be gaps in our understanding of its properties and potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide. One area of research could focus on optimizing the synthesis method of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide to improve its purity and yield. Another area of research could focus on developing new applications for 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide, such as using it to prevent the formation of biofilms on dental implants. Additionally, future research could focus on developing new formulations of 1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide that are more effective at preventing tooth decay.
Métodos De Síntesis
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide is synthesized by reacting N-(cyclopentylmethyl)piperidine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide has been extensively studied in the field of dental research due to its potential to prevent tooth decay. It has been shown to remineralize enamel, inhibit the growth of bacteria that cause tooth decay, and promote the formation of a protective layer on the surface of teeth.
Propiedades
IUPAC Name |
1-acetyl-N-(cyclopentylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(17)16-8-4-7-13(10-16)14(18)15-9-12-5-2-3-6-12/h12-13H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNTHYMHDUMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)

![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)
